Quitina, Grado Práctico

Descripción general

Descripción

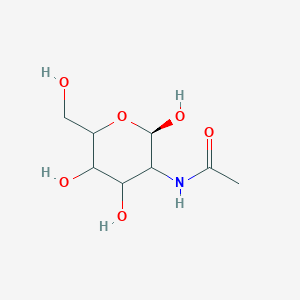

La triacetilquitotriosa es un oligosacárido de quitina compuesto por tres unidades de N-acetilglucosamina unidas por enlaces glucosídicos β(1→4) . Es un derivado de la quitina, que es un polímero natural que se encuentra en los exoesqueletos de los crustáceos e insectos, así como en las paredes celulares de los hongos . La triacetilquitotriosa es conocida por su capacidad para inhibir la lisozima, una enzima que descompone las paredes celulares bacterianas .

Aplicaciones Científicas De Investigación

La triacetilquitotriosa tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La triacetilquitotriosa ejerce sus efectos principalmente a través de la inhibición de la lisozima . Se une al sitio activo de la lisozima, impidiendo que la enzima descomponga las paredes celulares bacterianas . Esta inhibición es crucial para estudiar el papel de la lisozima en varios procesos biológicos y para desarrollar posibles agentes terapéuticos .

Análisis Bioquímico

Biochemical Properties

Chitin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, chitin is a substrate for chitinase, an enzyme that breaks down chitin into smaller fragments . Chitin also interacts with chitin synthase, an enzyme responsible for the biosynthesis of chitin . These interactions are essential for the formation and remodeling of chitin-containing structures in organisms .

Cellular Effects

Chitin has significant effects on various types of cells and cellular processes. It influences cell function by activating a variety of innate and adaptive immune cells, such as eosinophils, macrophages, and T helper type-2 lymphocytes . Chitin induces cytokine production, leukocyte recruitment, and alternative macrophage activation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of chitin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Chitin synthase, for example, plays a crucial role in chitin synthesis. It incorporates UDP-N-acetylglucosamine in radiometric in vitro assays . The activity of chitin synthase in chitin translocation, but not in polymerization, requires the activity of Expansion/Rebuf, a conserved protein .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of chitin can change. For instance, chitin’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . Chitin’s degradation is facilitated by the action of chitinases, which break down chitin into smaller fragments that can be sensed by mammalian receptors .

Dosage Effects in Animal Models

The effects of chitin can vary with different dosages in animal models. For instance, feeding mice a diet containing chitin triggered an immune response in the stomach and small intestine

Metabolic Pathways

Chitin is involved in several metabolic pathways. It interacts with enzymes such as chitin synthase and chitinase, which are responsible for the synthesis and degradation of chitin, respectively . The metabolic pathways of chitin are tightly regulated during development to ensure the proper formation and remodeling of chitin-containing structures .

Transport and Distribution

Chitin is transported and distributed within cells and tissues. The transport of chitin to the extracellular space is mediated by chitin synthase . The distribution of chitin within cells is highly organized and dynamic, which is crucial for the proper functioning of cells .

Subcellular Localization

The subcellular localization of chitin and its related enzymes plays a crucial role in its activity and function. For instance, many chitin synthase enzymes are specifically localized to regions of the fungal cell corresponding to the site of action for individual types of chitin . This localization is essential for the proper synthesis and degradation of chitin .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La triacetilquitotriosa se puede sintetizar mediante la acetilación de la quitotriosa, que se deriva de la quitina. El proceso de acetilación implica el uso de anhídrido acético en presencia de un catalizador como la piridina . La reacción se lleva a cabo normalmente a temperatura ambiente y da como resultado la formación de triacetilquitotriosa con alta pureza .

Métodos de Producción Industrial

La producción industrial de triacetilquitotriosa implica la hidrólisis enzimática de la quitina utilizando quitinasas, seguida de la acetilación . Este método es preferido debido a su respeto por el medio ambiente y su eficiencia en la producción de triacetilquitotriosa de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La triacetilquitotriosa experimenta varias reacciones químicas, incluyendo:

Hidrólisis: El compuesto puede hidrolizarse mediante quitinasas para producir N-acetilglucosamina.

Oxidación: Puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reactivos y Condiciones Comunes

Hidrólisis: Hidrólisis enzimática utilizando quitinasas a pH neutro y temperaturas moderadas.

Oxidación: Agentes oxidantes como el permanganato de potasio en condiciones ácidas.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución en condiciones suaves.

Principales Productos Formados

Hidrólisis: N-acetilglucosamina.

Oxidación: Ácidos carboxílicos correspondientes.

Sustitución: Derivados con diferentes grupos funcionales que reemplazan los grupos acetilo.

Comparación Con Compuestos Similares

Compuestos Similares

Quitotriosa: La forma no acetilada de la triacetilquitotriosa, que también sirve como sustrato para las quitinasas.

N-acetilglucosamina: La unidad monomérica de la quitina y un producto de la hidrólisis de la triacetilquitotriosa.

Quitosán: Un derivado desacetilado de la quitina con diferentes propiedades de solubilidad y biológicas.

Singularidad

La triacetilquitotriosa es única debido a su estructura específica, que le permite inhibir la lisozima de manera efectiva . Su forma acetilada proporciona propiedades químicas distintas en comparación con otros derivados de la quitina, lo que la hace valiosa para diversas aplicaciones de investigación e industriales .

Actividad Biológica

Chitin, a biopolymer composed of N-acetylglucosamine units, is the second most abundant natural polymer after cellulose. It is primarily found in the exoskeletons of arthropods, the cell walls of fungi, and the shells of crustaceans. Due to its unique structural properties and biological activities, chitin and its derivatives have garnered significant interest in various fields, particularly in biomedical applications.

Structure and Properties

Chitin exhibits a crystalline structure that contributes to its mechanical strength and resistance to degradation. Its solubility in alkaline solutions allows for the production of chitosan, a derivative with enhanced biological activity. The degree of deacetylation of chitin influences the properties of chitosan, affecting its solubility, biocompatibility, and bioactivity.

Biological Activities

- Immunomodulation : Chitin has been shown to enhance immune responses. Research indicates that chitin can activate the complement system through the alternative pathway, leading to increased migration of immune cells to sites of injury without causing significant inflammation . Chitosan further boosts nitric oxide production from macrophages via the NF-κB signaling pathway .

- Antioxidant Properties : Chitin oligosaccharides (COS) exhibit antioxidant activities by scavenging free radicals and inhibiting oxidative stress in cells. Studies have demonstrated that COS can enhance glutathione levels and inhibit myeloperoxidase activity in human myeloid cells .

- Anti-inflammatory Effects : Chitosan has been recognized for its ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages . This property is particularly beneficial in treating conditions related to chronic inflammation.

- Antimicrobial Activity : Chitin and its derivatives possess antibacterial and antifungal properties. They have been shown to inhibit the growth of various pathogens, making them valuable in food preservation and medical applications .

- Wound Healing : The biocompatibility and bioactivity of chitin make it an excellent candidate for wound dressings. It promotes cell migration and proliferation, facilitating tissue regeneration .

Case Studies

- Chitosan in Wound Healing : A study evaluated the effectiveness of chitosan-based dressings in promoting wound healing in diabetic rats. Results indicated accelerated healing rates compared to conventional dressings due to enhanced angiogenesis and collagen deposition .

- Chitin Derivatives as Antioxidants : Research on N-acetyl chitooligosaccharides (NA-COS) demonstrated their ability to protect against oxidative damage in mouse macrophages, showcasing their potential as nutraceuticals .

Applications

| Application Area | Description |

|---|---|

| Biomedical | Used in drug delivery systems, wound healing products, and tissue engineering. |

| Food Industry | Acts as a natural preservative due to its antimicrobial properties. |

| Agriculture | Utilized as a biopesticide and soil conditioner to promote plant growth. |

| Cosmetics | Incorporated into skincare products for its moisturizing and anti-aging effects. |

Propiedades

Número CAS |

1398-61-4 |

|---|---|

Fórmula molecular |

C24H41N3O16 |

Peso molecular |

627.6 g/mol |

Nombre IUPAC |

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |

Clave InChI |

WZZVUHWLNMNWLW-VFCSDQTKSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |

Descripción física |

Solid |

Sinónimos |

Poly-(1-4)-β-N-acetyl-D-glucosamine; C 7170; N-Acetylchitan; Chitin Tc-L; ChitoRem SC 20; ChitoRem SC 80; Clandosan; Kimica Chitin F; Kimitsu Chitin; North Chitin CG 2; Regitex FA; SEC 1; α-Chitin; β-Chitin; γ-Chitin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of chitin?

A1: Chitin is a linear polysaccharide composed of β(1→4)-linked N-acetylglucosamine (GlcNAc) residues. [] This structure is similar to cellulose, with GlcNAc replacing glucose as the repeating unit. [, ]

Q2: What are the physical properties of chitin?

A2: Chitin is a tough, semitransparent material. Its properties, such as solubility and crystallinity, can vary depending on the source and extraction method. [, ]

Q3: What is the difference between chitin and chitosan?

A3: Chitosan is a deacetylated derivative of chitin. The deacetylation process removes some or all of the acetyl groups from the GlcNAc units, increasing its solubility and altering its biological properties. [, ]

Q4: What are the main biological roles of chitin?

A4: Chitin is a primary structural component of fungal cell walls, insect exoskeletons, and crustacean shells. [, , , , ]

Q5: How do plants defend themselves against fungal pathogens that utilize chitin?

A5: Plants produce chitinases, enzymes that degrade chitin, as a defense mechanism against fungal pathogens. [, , ] These chitinases can hydrolyze chitin in fungal cell walls, disrupting their integrity. []

Q6: How do some fungi evade the plant's chitinase defense mechanism?

A6: Certain fungi secrete chitin-binding effector proteins, like CBM18, which bind to chitin and protect it from degradation by plant chitinases. [, ] This protection allows the fungi to evade the plant's defenses and successfully infect the host. [, ]

Q7: Are there other mechanisms by which fungi counteract plant chitinases?

A7: Yes, some fungal pathogens, such as Fusarium oxysporum, secrete proteases that cleave plant chitinases, reducing their antifungal activity and enhancing fungal virulence. []

Q8: How do chitin particles interact with macrophages?

A8: Macrophages recognize and phagocytose chitin particles. This interaction triggers the activation of mitogen-activated protein kinases (MAPK), leading to the release of pro-inflammatory cytokines, such as TNF-α. [] Interestingly, depletion of cellular cholesterol enhances this MAPK activation. []

Q9: What are some potential applications of chitin and chitosan in biomedicine?

A9: Due to their biocompatibility, biodegradability, and biological activities, chitin and chitosan show promise in various biomedical applications, including:

- Tissue engineering: As scaffolds for tissue regeneration [, ]

- Drug delivery: As carriers for controlled drug release [, ]

- Wound dressing: Promoting wound healing due to their hemostatic and antibacterial properties [, ]

- Bone substitution: As biocompatible and osteoconductive materials [, ]

Q10: How can chitin and chitosan be modified for specific applications?

A10: Chemical modifications, such as deacetylation, grafting, and the formation of nanocomposites, can tailor the properties of chitin and chitosan for specific applications. [, , ] For instance, incorporating chitosan with inorganic nanoparticles like carbon nanotubes or silver nanoparticles can enhance mechanical strength and introduce antibacterial properties. []

Q11: What are the advantages of using insects as a source of chitin?

A11: Insects offer a more sustainable and environmentally friendly source of chitin compared to traditional sources like shellfish. Insect farming has a lower environmental impact and can utilize organic waste streams, contributing to a circular economy. []

Q12: What are the different types of chitinases?

A12: Chitinases are classified into different families based on their amino acid sequence and catalytic mechanisms. The most well-studied families are family 18 and family 19 chitinases. [, ]

Q13: How do chitinases break down chitin?

A13: Chitinases hydrolyze the β(1→4)-glycosidic bonds between GlcNAc units in chitin. The catalytic mechanism typically involves acidic amino acid residues within the active site. [, , ]

Q14: What factors can affect chitinase activity?

A14: Several factors can influence chitinase activity, including:

- pH: Chitinases typically have an optimum pH range for activity. [, , ]

- Temperature: Temperature affects enzyme kinetics and can influence chitinase stability. [, ]

- Substrate concentration: The Michaelis-Menten kinetics model describes the relationship between substrate concentration and enzyme activity. []

- Presence of inhibitors: Certain compounds, such as allosamidin, can specifically inhibit chitinase activity. []

Q15: How can chitinase activity be measured?

A15: Various methods are available to measure chitinase activity, including:

- Colorimetric assays: These assays utilize chromogenic substrates that release a colored product upon hydrolysis by chitinase. []

- Reducing sugar assays: These assays quantify the reducing sugars released upon chitin hydrolysis. [, , ]

- Viscosimetric assays: These assays measure the decrease in viscosity of a chitin solution as it is degraded by chitinase. []

Q16: What is the role of the chitin-binding domain (ChBD) in chitinases?

A16: The ChBD enhances the enzyme's ability to bind to insoluble chitin, increasing its efficiency in degrading recalcitrant chitin. [, ]

Q17: Can the activity and substrate specificity of chitinases be modified?

A17: Yes, adding or modifying substrate-binding domains, such as ChBDs, can alter the substrate specificity and activity of chitinases. [] For example, fusing a cellulose-binding domain to a chitinase increased its activity towards insoluble chitin and fungal cell walls. []

Q18: What are some future directions for chitin research?

A18: Future research on chitin could focus on:

- Developing novel chitin-based materials with improved properties and functionalities. [, ]

- Exploring the potential of chitin and chitosan in new applications, such as food preservation, water treatment, and cosmetics. []

- Elucidating the complex interplay between fungal chitin and the plant immune system. [, , ]

- Developing new and more effective chitin synthesis inhibitors as antifungal agents. []

- Understanding the role of chitinases in marine ecosystems and their potential for bioremediation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.